Home > Products > Screening Compounds P76483 > dimethyl 5-{[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate
dimethyl 5-{[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate -

dimethyl 5-{[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate

Catalog Number: EVT-4797433
CAS Number:
Molecular Formula: C19H21N3O5S2
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rimonabant

    Compound Description: Rimonabant, chemically known as 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, is a potent inverse agonist of the cannabinoid type 1 (CB1) receptor. [] It was initially marketed as an anti-obesity drug but was later withdrawn due to adverse psychiatric effects. [] Rimonabant acts by blocking the CB1 receptor, which is involved in various physiological processes, including appetite regulation, energy balance, and reward pathways.

    Relevance: Rimonabant serves as a scaffold for developing novel cannabinoid receptor ligands. [] Researchers have explored modifications to the rimonabant structure, particularly at the 3-position, to investigate their impact on receptor binding, selectivity, and functional activity. [] These studies aim to identify compounds with improved pharmacological profiles and therapeutic potential for various conditions, including obesity, addiction, and metabolic disorders. While rimonabant itself does not share direct structural similarities with dimethyl 5-{[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate, the exploration of its analogs highlights the importance of structural modifications in drug discovery and the potential to develop compounds with diverse pharmacological properties.

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (SR141716)

    Compound Description: SR141716 is a radiolabeled analog of rimonabant used as a high-affinity radioligand for the CB1 receptor. [] It exhibits similar pharmacological properties to rimonabant, acting as an inverse agonist at the CB1 receptor. SR141716 is a valuable tool in pharmacological research for studying CB1 receptor binding, distribution, and function.

    Relevance: The use of SR141716 as a radioligand in binding assays highlights the importance of understanding the structure-activity relationships of cannabinoid receptor ligands. [] By comparing the binding affinities of different compounds to SR141716, researchers can gain insights into the structural features essential for CB1 receptor interaction. This information is crucial for designing and developing novel cannabinoid receptor modulators with desired pharmacological properties. Although SR141716 does not directly resemble dimethyl 5-{[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate structurally, its application in CB1 receptor research underscores the significance of exploring diverse chemical scaffolds and understanding the relationship between chemical structure and biological activity.

Properties

Product Name

dimethyl 5-{[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate

IUPAC Name

dimethyl 5-[[4-[acetyl(methyl)amino]phenyl]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate

Molecular Formula

C19H21N3O5S2

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C19H21N3O5S2/c1-10-14(17(24)26-4)16(29-15(10)18(25)27-5)21-19(28)20-12-6-8-13(9-7-12)22(3)11(2)23/h6-9H,1-5H3,(H2,20,21,28)

InChI Key

MXELDDIUHRXEQV-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=S)NC2=CC=C(C=C2)N(C)C(=O)C)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=S)NC2=CC=C(C=C2)N(C)C(=O)C)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.